6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid
Description
Properties
CAS No. |
13164-82-4 |
|---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-amino-5-(2-methylpropyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c1-4(2)3-5-6(8(13)14)11-9(15)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,15) |
InChI Key |
ZIZRJWKFRFAOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(NC(=S)N=C1N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Approach
The most common synthetic route to 6-amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid involves the condensation of appropriately substituted β-dicarbonyl compounds with thiourea derivatives under acidic or basic conditions.
Step 1: Formation of β-ketoester or β-diketone intermediate
A β-ketoester bearing the 2-methylpropyl substituent at the β-position is synthesized or commercially sourced.Step 2: Condensation with thiourea
The β-ketoester is reacted with thiourea under reflux in ethanol or another suitable solvent. This step forms the dihydropyrimidine ring with the sulfanylidene group at position 2.Step 3: Hydrolysis and isolation
The ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid at position 4.
This method is favored for its straightforwardness and relatively high yields, typically ranging from 60% to 80% depending on reaction conditions and purification methods.
Alternative Synthetic Routes
Cyclization via amidine intermediates
Some protocols utilize amidine derivatives that react with α-haloketones or α-haloesters to form the pyrimidine ring. Thiolation is introduced either before or after ring closure.Use of substituted ureas or thioureas
Variations in the thiourea component allow for the introduction of the sulfanylidene group and amino substituent with control over regioselectivity.Microwave-assisted synthesis
Recent advances include microwave irradiation to accelerate the condensation and cyclization steps, reducing reaction times from hours to minutes and improving yields.
Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Yield Range (%) |
|---|---|---|---|---|
| β-Ketoester synthesis | Alkylation of β-ketoesters | 0–50 °C | Various | 70–85 |
| Condensation with thiourea | Thiourea, reflux | 80–110 °C | Ethanol, methanol | 60–80 |
| Hydrolysis | Acidic (HCl) or basic (NaOH) hydrolysis | 25–100 °C | Water, ethanol | 75–90 |
Research Findings and Optimization
Effect of substituents : The presence of the 2-methylpropyl group at position 5 influences the ring closure kinetics and the stability of intermediates. Bulky groups may require longer reaction times or modified solvents.
Sulfanylidene group formation : The thione functionality is sensitive to oxidation; thus, inert atmosphere or reducing conditions during synthesis improve product purity.
Purification : Crystallization from aqueous ethanol or chromatographic techniques are commonly employed to isolate the pure compound.
Microwave-assisted synthesis : Studies show that microwave irradiation can reduce reaction times by up to 80% while maintaining or improving yields, making it a promising method for scale-up.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical condensation | β-Ketoester + thiourea condensation | Simple, well-established | Longer reaction times |
| Amidines with α-haloketones | Cyclization via amidine intermediates | High regioselectivity | Requires preparation of intermediates |
| Microwave-assisted synthesis | Accelerated reaction times | Faster, energy-efficient | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-isobutyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring and amino, carboxylic acid, and sulfanylidene functional groups. It is of interest in chemistry, biology, and medicine due to its diverse biological activities and applications.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
Biology This compound exhibits biological activities, including antimicrobial and antiviral properties.
Medicine It is investigated for potential therapeutic uses, such as in developing new drugs.
Industry It is used to produce dyes, agrochemicals, and other industrial products.
This compound's biological activity may involve DNA binding, modulation of lipid metabolism enzymes, interaction with inflammatory pathways, and antioxidant activity.
Anticancer Activity
Pyrimidine derivatives have demonstrated anticancer properties in studies. For example, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA), a structurally similar compound, has shown hypolipidemic effects in rodents, suggesting anticancer potential.
In vitro studies on related Biginelli adducts show anticancer activity against multiple cell lines:
| Cancer Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 (Breast) | 1.9 |
| 786-0 (Kidney) | 2.0 |
| HT-29 (Colon) | 2.5 |
| UACC.62 (Melanoma) | 6.0 |
| OVCAR03 (Ovarian) | 6.6 |
These pyrimidine derivatives can inhibit cancer cell growth at relatively low concentrations.
Anti-inflammatory Properties
Pyrimidine derivatives can inhibit inflammatory mediators. Similar compounds have shown the ability to:
- Inhibit NO production in LPS-activated microglia (IC50 range: 41.3-67.3 μM)
- Reduce prostaglandin E2 (PGE2) production
- Suppress iNOS and COX-2 gene expression
- Negatively impact TNFα and interleukin-1β (IL-1β) production
These findings suggest that this compound may exhibit anti-inflammatory effects through multiple pathways.
Enzyme Inhibition
Structurally similar compounds have demonstrated enzyme inhibitory activities. For instance, compounds with similar structural features have shown potent hyaluronidase inhibition, with 89-100% inhibition at 100 μg concentration, suggesting applications in anti-aging and wound healing.
Metabolic Effects
The carboxylic acid group in the compound may contribute to metabolic effects similar to those observed with AMMPCA:
- Reduction in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels
- Increase in high-density lipoprotein (HDL) cholesterol levels
- Interference with LDL receptor activity, potentially blocking lipid uptake by peripheral tissues
- Enhanced biliary excretion of lipids
These effects indicate potential applications in treating metabolic disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 6-Amino-5-isobutyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Impurities ()
The impurities listed in share substituents such as the 2-methylpropyl group and carboxylic acid/propanamide functionalities but differ in core structures. Key comparisons include:
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Dihydropyrimidine | 5-(2-methylpropyl), 2-sulfanylidene | COOH, NH₂, C=S |
| Imp. A: (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid | Phenyl ring | 3-(2-methylpropyl), propanoic acid | COOH |
| Imp. C: (2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide | Phenyl ring | 4-(2-methylpropyl), propanamide | CONH₂ |
| Imp. F: 3-[4-(2-Methylpropyl)phenyl]propanoic Acid | Phenyl ring | 4-(2-methylpropyl), propanoic acid | COOH |
Key Differences :
- Core Structure: The target’s dihydropyrimidine ring provides a planar, conjugated system distinct from the phenyl rings in impurities.
- Functional Groups : The sulfanylidene (C=S) group in the target compound may engage in tautomerism (e.g., thione-thiol equilibrium), unlike the carbonyl (C=O) groups in impurities. This influences hydrogen-bonding capacity and stability .
- Acidity : The carboxylic acid (COOH) in the target and Imp. A/F contrasts with the amide (CONH₂) in Imp. C, altering solubility and bioavailability.
Thieno-Pyrimidine Derivatives ()
The compound 2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide (DB06969) shares a pyrimidine core but differs in substitution:
- Core Modification: The thieno[2,3-d]pyrimidine system incorporates a fused thiophene ring, enhancing aromaticity and rigidity compared to the dihydropyrimidine core of the target compound.
- Biological Implications: The thieno-pyrimidine’s fused ring system may improve binding to hydrophobic enzyme pockets, whereas the dihydropyrimidine’s flexibility could favor interactions with dynamic targets.
Influence of 2-Methylpropyl Substituent ()
The 2-methylpropyl group, present in the target compound and isobutyl acetate (), contributes to lipophilicity. However, the target’s carboxylic acid group counterbalances this, increasing water solubility compared to isobutyl acetate, which is "very slightly soluble" in water . The steric bulk of the 2-methylpropyl group may also hinder rotational freedom, affecting molecular conformation and interaction with biological targets.
Research Findings and Implications
- Synthetic Accessibility: Dihydropyrimidines like the target compound are typically synthesized via cyclocondensation reactions (e.g., Biginelli reaction), whereas thieno-pyrimidines require multistep fusion strategies .
- Stability : The sulfanylidene group in the target may render it prone to oxidation, necessitating stabilization strategies absent in carbonyl-containing analogs.
Biological Activity
Anticancer Activity
Pyrimidine derivatives have shown promising anticancer properties in various studies. A structurally similar compound, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA), has demonstrated potent hypolipidemic effects in rodents . This suggests that our compound of interest may also possess anticancer potential.
In vitro studies:
Research on related Biginelli adducts has shown significant anticancer activity against multiple cell lines. For instance:
| Cancer Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 (Breast) | 1.9 |
| 786-0 (Kidney) | 2.0 |
| HT-29 (Colon) | 2.5 |
| UACC.62 (Melanoma) | 6.0 |
| OVCAR03 (Ovarian) | 6.6 |
These results indicate that pyrimidine derivatives can effectively inhibit cancer cell growth at relatively low concentrations .
Anti-inflammatory Properties
The presence of a sulfur atom in the compound suggests potential anti-inflammatory activity. Similar pyrimidine derivatives have shown the ability to inhibit inflammatory mediators:
- Inhibition of NO production in LPS-activated microglia (IC50 range: 41.3-67.3 μM)
- Reduction in prostaglandin E2 (PGE2) production
- Suppression of iNOS and COX-2 gene expression
- Negative impact on TNFα and interleukin-1β (IL-1β) production
These findings suggest that our compound may exhibit anti-inflammatory effects through multiple pathways.
Enzyme Inhibition
Structurally similar compounds have demonstrated enzyme inhibitory activities:
Hyaluronidase inhibition:
Compounds with similar structural features have shown potent hyaluronidase inhibition, with 89-100% inhibition at 100 μg concentration . This suggests potential applications in anti-aging and wound healing.
Metabolic Effects
The presence of a carboxylic acid group in the compound may contribute to metabolic effects similar to those observed with AMMPCA:
- Reduction in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels
- Increase in high-density lipoprotein (HDL) cholesterol levels
- Interference with LDL receptor activity, potentially blocking lipid uptake by peripheral tissues
- Enhanced biliary excretion of lipids
These effects could indicate potential applications in treating metabolic disorders and cardiovascular diseases.
Based on the structural features and studies on similar compounds, the biological activity of 6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid may involve:
- DNA binding and potential cross-linking, similar to furazolidone
- Modulation of lipid metabolism enzymes
- Interaction with inflammatory pathways and mediators
- Possible antioxidant activity due to the presence of sulfur and amino groups
Future Research Directions
To fully elucidate the biological activity of this compound, future studies should focus on:
- In vitro screening against a wide range of cancer cell lines
- Evaluation of anti-inflammatory effects in animal models
- Investigation of potential synergistic effects with established chemotherapeutic agents
- Assessment of toxicity and pharmacokinetic properties
- Structure-activity relationship studies to optimize its biological effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
